Physicochemical Properties and Applications of Fmoc-Protected Diaminooctanoic Acid Derivatives
Physicochemical Properties and Applications of Fmoc-Protected Diaminooctanoic Acid Derivatives
The following technical guide details the physicochemical properties, synthesis strategies, and applications of Fmoc-protected diaminooctanoic acid derivatives.
Executive Summary
Fmoc-protected diaminooctanoic acid (Fmoc-DAO) derivatives represent a critical class of non-natural amino acids used to expand the chemical space of therapeutic peptides. Specifically, (S)-2,8-diaminooctanoic acid (also known as "Homolysine" or "Sub-Lys") serves as a hydrophobic homolog of lysine with an extended side chain (C8 vs. C6). Its unique physicochemical profile—characterized by enhanced lipophilicity and specific aggregation tendencies—makes it an ideal building block for peptide stapling , lipidation , and membrane permeability enhancement . This guide provides a rigorous analysis of its properties, orthogonal protection strategies, and experimental protocols for solid-phase peptide synthesis (SPPS).
Chemical Identity and Structural Characterization[1]
Unlike the linear linker 8-aminooctanoic acid (Fmoc-8-Aoc-OH), which lacks a chiral center, Fmoc-2,8-diaminooctanoic acid is a true
Structural Comparison
The structural deviation from standard basic amino acids is defined by the side-chain length (
-
Ornithine (Orn):
(Total 5 carbons) -
Lysine (Lys):
(Total 6 carbons) -
Homolysine (hLys):
(Total 7 carbons) -
2,8-Diaminooctanoic Acid (DAO):
(Total 8 carbons)
This extension significantly alters the steric volume and hydrophobicity of the residue, impacting both the folding of the peptide and its interaction with biological membranes.
Orthogonal Protection Derivatives
To enable site-specific modification (e.g., cyclization or conjugation), the side-chain amine is protected with groups orthogonal to the base-labile Fmoc group.
| Derivative | Side-Chain Protecting Group | Cleavage Condition | Primary Application |
| Fmoc-DAO(Boc)-OH | tert-Butyloxycarbonyl | Acid (TFA) | Standard SPPS; global deprotection. |
| Fmoc-DAO(Alloc)-OH | Allyloxycarbonyl | Pd(PPh | On-resin cyclization (Stapling); Lipidation. |
| Fmoc-DAO(Dde)-OH | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Hydrazine / Imidazole | Orthogonal labeling; avoiding Pd catalysts. |
| Fmoc-DAO(Mmt)-OH | Monomethoxytrityl | Dilute TFA (1%) | Mild acid cleavage for selective modification. |
Physicochemical Profile
Lipophilicity and Solubility
The addition of two methylene units (
-
Solubility in Organic Solvents: Fmoc-DAO derivatives exhibit excellent solubility in DMF, NMP, and DCM, facilitating high-concentration coupling (>0.2 M) in SPPS.
-
Aqueous Solubility: Free peptides containing multiple DAO residues may exhibit reduced aqueous solubility compared to poly-lysine analogs. This can be mitigated by alternating with hydrophilic residues.[1]
Aggregation Tendency
The extended alkyl side chain promotes hydrophobic collapse and
-
Mechanism: The C6 alkyl spacer allows for inter-chain hydrophobic interactions that are sterically inaccessible to shorter side chains (Orn/Lys).
-
Mitigation: Use of pseudoproline dipeptides or isoacyl dipeptides (e.g., Fmoc-Ser/Thr-oxazolidine) at adjacent positions is recommended for sequences >15 residues containing DAO.
Membrane Permeability
Incorporation of DAO is a proven strategy to enhance cell permeability. The "snorkel effect"—where the charged amine remains at the lipid-water interface while the alkyl chain buries into the bilayer—is more pronounced in DAO than Lysine, increasing the membrane residence time of the peptide.
Experimental Protocols
Standard Coupling Protocol (SPPS)
Due to the steric bulk of the side chain, potent coupling reagents are required to ensure complete conversion.
Reagents:
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (anhydrous)
Workflow:
-
Resin Swelling: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30 min.
-
Fmoc Deprotection: Treat with 20% Piperidine/DMF (
min). Wash with DMF ( ). -
Activation: Dissolve Fmoc-DAO(PG)-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq).
-
Coupling: Add activated solution to resin.[2] Shake at room temperature for 60 min.
-
Monitoring: Verify coupling via Kaiser Test (Qualitative) or Chloranil Test (if secondary amine).
Orthogonal Deprotection of Fmoc-DAO(Alloc)
For peptide stapling or side-chain lipidation, the Alloc group must be removed selectively while the peptide remains resin-bound.
Reagents:
-
Catalyst: Pd(PPh
) (0.1 eq) -
Scavenger: Phenylsilane (PhSiH
, 10 eq) or Morpholine. -
Solvent: DCM (Dichloromethane) under inert atmosphere (Ar/N
).
Protocol:
-
Wash: Wash resin with DCM (
) to remove DMF traces. -
Reaction: Add Pd(PPh
) and PhSiH in DCM to the resin. -
Incubation: Shake for 30 min under Argon protection (exclude O
). -
Repetition: Repeat the treatment once to ensure complete removal.
-
Wash: Extensive washing with DCM, DMF, and 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (to remove Pd traces).
Applications in Drug Development[3][4]
Peptide Stapling (Lactamization)
Fmoc-DAO is frequently paired with Aspartic Acid (Asp) or Glutamic Acid (Glu) to form side-chain-to-side-chain lactam bridges. The extended length of DAO allows for
Lipidation and Half-Life Extension
The side-chain amine of DAO serves as a handle for conjugating fatty acids (e.g., Palmitic acid) or albumin-binding domains. The extra length of the DAO side chain acts as a built-in spacer, reducing steric clash between the lipid moiety and the peptide backbone, thereby preserving receptor binding affinity.
Visualization of Workflows
Diagram 1: Orthogonal Protection Strategy
This diagram illustrates the chemical structure of Fmoc-DAO and the selective cleavage conditions for its derivatives.
Caption: Orthogonal protection strategies for Fmoc-2,8-diaminooctanoic acid, dictating the deprotection mechanism and downstream application.
Diagram 2: Peptide Stapling Workflow
A step-by-step workflow for creating a cyclic peptide using Fmoc-DAO(Alloc) and Fmoc-Glu(OAll).
Caption: Workflow for i, i+7 peptide stapling using Fmoc-DAO(Alloc) and Glutamic Acid allyl ester.
References
-
BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Retrieved from
-
Merck (Novabiochem). (2024). Product Focus: Amino acids for Fmoc SPPS - Orthogonal Protection Strategies. Retrieved from
-
Bachem. (2023). Fmoc-2,8-diaminooctanoic acid derivatives: Technical Data Sheet. Retrieved from
- Bird, G. H., et al. (2008). Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. Proceedings of the National Academy of Sciences, 107(32), 14093-14098. (Contextual grounding for stapling mechanics).
- Verdine, G. L., & Hilinski, G. J. (2012). Stapled peptides for intracellular drug targets. Methods in Enzymology, 503, 3-33.
